

Application Notes and Protocols: 2,4,6-Trimethylquinoline in Ionic Liquids

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Compound of Interest

Compound Name: 2,4,6-Trimethylquinoline

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and relevant experimental protocols for ionic liquids (ILs) incorporating the **2,4,6-trimethylquinoline** cation. Due to the limited availability of data on this specific cation, the information presented herein is substantially based on analogous quinolinium and other N-heterocyclic ionic liquids. Researchers are advised to use these protocols as a starting point and optimize them for their specific systems.

Introduction to 2,4,6-Trimethylquinoline and its Potential in Ionic Liquids

2,4,6-Trimethylquinoline is a heterocyclic aromatic compound with the chemical formula $C_{12}H_{13}N$.^[1] Its structure, featuring a fused benzene and pyridine ring system with three methyl groups, provides a foundation for creating novel ionic liquids.^[1] The methylated quinoline moiety can be quaternized to form the 2,4,6-trimethylquinolinium cation, which can then be paired with various anions to form ionic liquids.

Ionic liquids are salts with melting points below 100 °C, and they possess a unique set of properties including low vapor pressure, high thermal stability, and tunable solvency.^[2] These characteristics make them attractive for a range of applications, from "green" solvents in chemical synthesis to active components in pharmaceutical formulations.^{[2][3]} Quinolone-

based ionic liquids, in particular, have shown promise for their antimicrobial and drug delivery enhancing capabilities.[4][5]

Synthesis of 2,4,6-Trimethylquinolinium-Based Ionic Liquids

The synthesis of N-alkyl-2,4,6-trimethylquinolinium ionic liquids typically follows a two-step process: N-alkylation (quaternization) followed by anion exchange.

Experimental Protocol: Synthesis of N-Butyl-2,4,6-trimethylquinolinium Bromide

Materials:

- **2,4,6-trimethylquinoline**
- 1-Bromobutane
- Toluene (or other suitable solvent)
- Ethyl acetate
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **2,4,6-trimethylquinoline** (1 equivalent) in toluene.
- Add 1-bromobutane (1.1-1.5 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The product, N-butyl-2,4,6-trimethylquinolinium bromide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

- Wash the resulting solid or viscous oil with ethyl acetate or diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield the final N-butyl-2,4,6-trimethylquinolinium bromide.

Experimental Protocol: Anion Exchange

Materials:

- N-Butyl-2,4,6-trimethylquinolinium bromide
- Desired anion source (e.g., lithium bis(trifluoromethylsulfonyl)imide - Li[NTf₂])
- Dichloromethane (DCM)
- Deionized water

Procedure:

- Dissolve the N-butyl-2,4,6-trimethylquinolinium bromide in deionized water.
- In a separate flask, dissolve an equimolar amount of the desired anion source (e.g., Li[NTf₂]) in deionized water.
- Slowly add the aqueous solution of the anion source to the aqueous solution of the quinolinium bromide with vigorous stirring.
- A precipitate or an immiscible liquid (the new ionic liquid) may form.
- Extract the ionic liquid into an organic solvent such as dichloromethane.
- Wash the organic layer several times with deionized water to remove any residual bromide salts. The absence of bromide can be confirmed by a silver nitrate test on the aqueous washings.
- Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

- Dry the final ionic liquid product under high vacuum to remove any residual solvent and water.

Characterization

The synthesized ionic liquids should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure of the cation and the absence of impurities.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups in the cation and anion.
- Mass Spectrometry (MS): To determine the mass of the cation and confirm its elemental composition.

Physicochemical Properties

While specific data for 2,4,6-trimethylquinolinium-based ILs is not readily available, the following table presents typical physicochemical properties of other quinolinium and imidazolium-based ionic liquids for comparative purposes. The properties of 2,4,6-trimethylquinolinium ILs are expected to be influenced by the nature of the anion and the length of the N-alkyl chain.

| Property | [BQuin] [NTf ₂] ¹ | [HQuin] [NTf ₂] ¹ | [OQuin] [NTf ₂] ¹ | [bmim] [PF ₆] ² | [emim] [(CF ₃ SO ₂) ₂ N]] ³ |
|---|---|---|---|---|---|
| Melting Point (°C) | - | - | - | 6.5 | -16 |
| Density (g/cm ³ at 25°C) | 1.44 | 1.38 | 1.33 | 1.37 | 1.52 |
| Viscosity (cP at 25°C) | 133 | 183 | 245 | 312 | 34 |
| Thermal Decomposition Temperature (°C) | >350 | >350 | >350 | 412 | 439 |

¹ N-butylquinolinium, N-hexylquinolinium, and N-octylquinolinium bis(trifluoromethylsulfonyl)imide, respectively.[6] ² 1-butyl-3-methylimidazolium hexafluorophosphate. ³ 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.[7]

Applications in Drug Development

Antimicrobial Activity

Ionic liquids with long alkyl chains have demonstrated significant antimicrobial activity against a range of bacteria.[2][8] The proposed mechanism involves the disruption of the bacterial cell membrane by the lipophilic alkyl chains of the cations.

Table of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) for Selected Quaternary Ammonium Ionic Liquids

| Ionic Liquid | Organism | MIC (µg/mL) | Reference |
|---|-----------------------|-------------|-----------|
| 1-Dodecyl-3-methylimidazolium bromide | Staphylococcus aureus | 2.5 | [8] |
| 1-Dodecyl-1-methylpyrrolidinium bromide | Staphylococcus aureus | - | [8] |
| 1-Dodecyl-1-methylpiperidinium bromide | Staphylococcus aureus | - | [8] |
| Ciprofloxacin-based OSILs | Klebsiella pneumoniae | Varies | [5] |
| Norfloxacin-based OSILs | Staphylococcus aureus | Varies | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

- Synthesized 2,4,6-trimethylquinolinium-based ionic liquids
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the ionic liquid in a suitable solvent (e.g., water or DMSO).

- Perform serial two-fold dilutions of the ionic liquid in MHB in the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
- Include positive (bacteria in MHB without IL) and negative (MHB alone) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the ionic liquid that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Transdermal Drug Delivery Enhancement

Ionic liquids can act as chemical permeation enhancers for transdermal drug delivery. Their mechanism is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[9][10]

Experimental Protocol: In Vitro Skin Permeation Study

Materials:

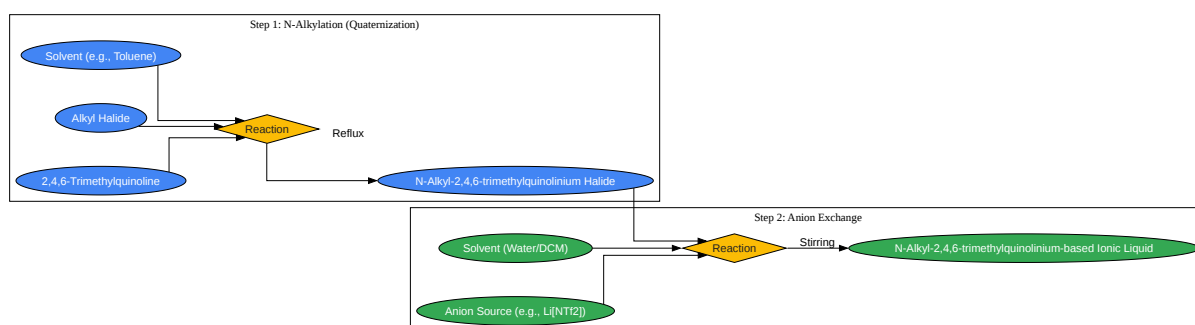
- Franz diffusion cells
- Excised skin (e.g., porcine or rodent)
- Phosphate-buffered saline (PBS)
- Model drug (e.g., ibuprofen, caffeine)
- Ionic liquid formulation
- High-performance liquid chromatography (HPLC) system

Procedure:

- Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

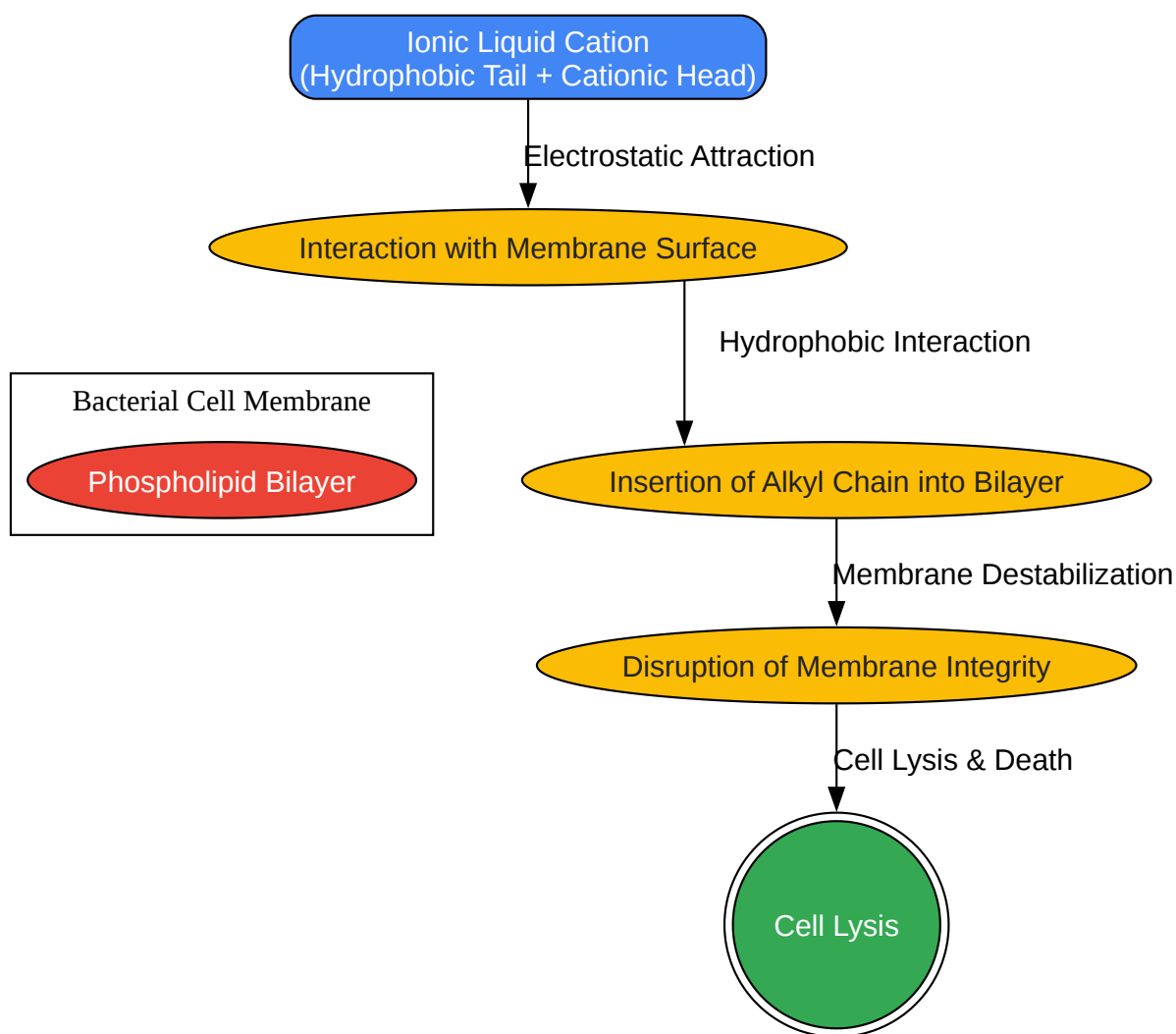
- Fill the receptor compartment with PBS, maintained at 37°C and stirred continuously.
- Apply the formulation containing the model drug and the ionic liquid to the skin surface in the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.
- Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux.

Visualizations



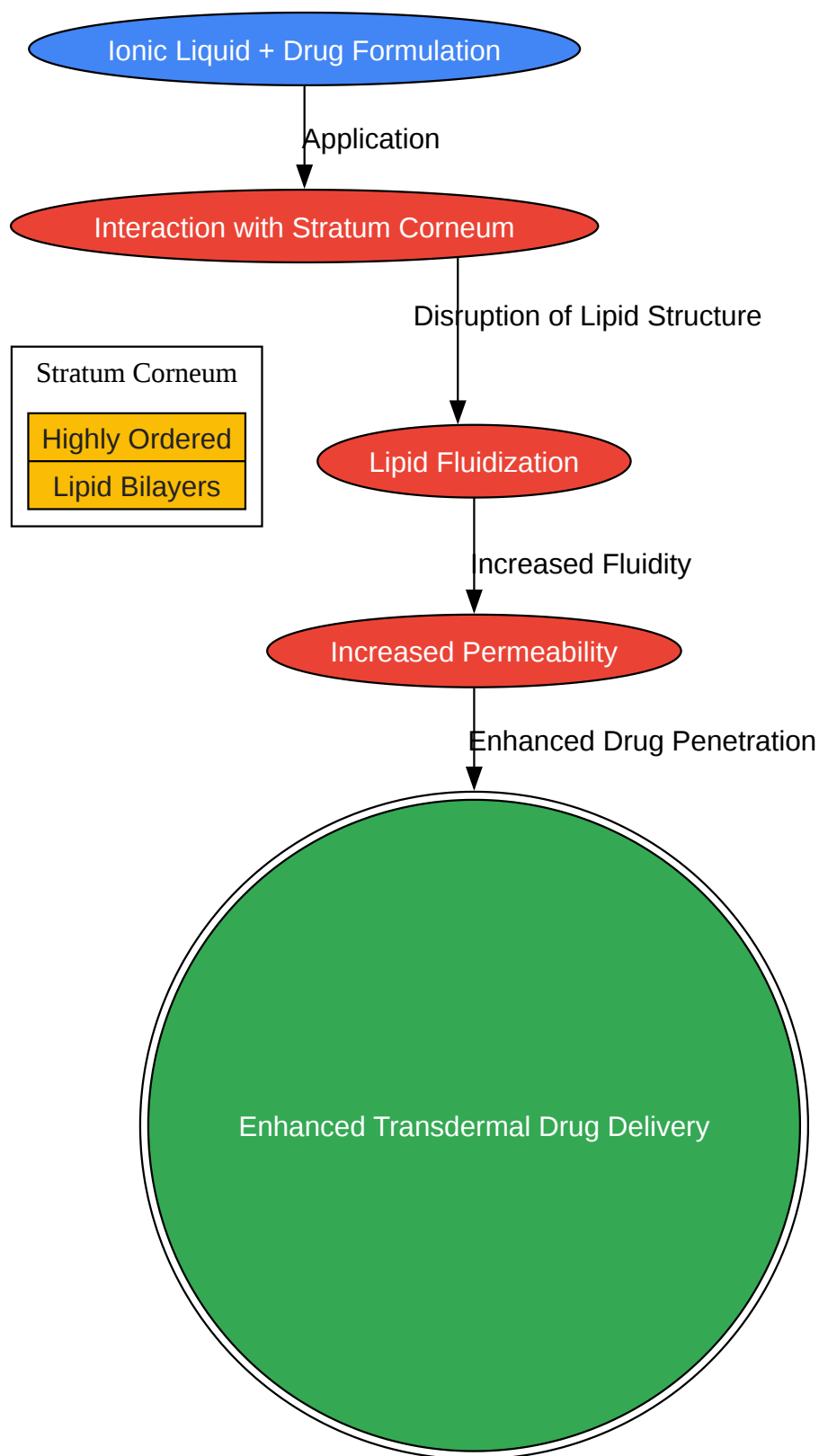
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Caption: General workflow for the synthesis of N-Alkyl-2,4,6-trimethylquinolinium-based ionic liquids.



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Caption: Proposed mechanism of antimicrobial action for alkyl-substituted quinolinium ionic liquids.



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Caption: Mechanism of ionic liquid-enhanced transdermal drug delivery.

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